1H-imidazol-2-yl(pyridin-3-yl)diazene is a heterocyclic compound that features a unique combination of imidazole and pyridine rings, characterized by its diazene functional group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential applications in drug development and as a building block for more complex molecular architectures.
The compound can be synthesized through various chemical methods, often involving the reaction of hydrazine derivatives with pyridine-based compounds. Research on this compound has been documented in patents and scientific literature, indicating its relevance in ongoing studies related to heterocyclic chemistry and organic synthesis .
1H-imidazol-2-yl(pyridin-3-yl)diazene belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified under organic chemistry and falls into the category of compounds that exhibit biological activity, potentially useful in pharmacology .
The synthesis of 1H-imidazol-2-yl(pyridin-3-yl)diazene can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the desired product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
1H-imidazol-2-yl(pyridin-3-yl)diazene features a diazene functional group (-N=N-) linking an imidazole ring to a pyridine ring. The molecular formula can be represented as C₈H₈N₄, indicating a balanced composition of carbon, hydrogen, and nitrogen atoms.
The structural analysis reveals:
Crystallographic studies would provide precise bond lengths and angles, essential for understanding the compound's electronic properties .
1H-imidazol-2-yl(pyridin-3-yl)diazene can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms, which often involve transition states and intermediates that can be studied using computational chemistry methods.
The mechanism by which 1H-imidazol-2-yl(pyridin-3-yl)diazene exerts its effects (if applicable in biological contexts) typically involves interaction with biological targets such as enzymes or receptors.
Research into its mechanisms may involve assays measuring binding affinities or biological activities against various cell lines or pathogens .
1H-imidazol-2-yl(pyridin-3-yl)diazene is expected to exhibit:
The compound's reactivity profile includes:
1H-imidazol-2-yl(pyridin-3-yl)diazene has potential applications in:
1H-Imidazol-2-yl(pyridin-3-yl)diazene belongs to the azo subclass of diazenes (R-N=N-R'), characterized by a nitrogen-nitrogen double bond linking two distinct heterocyclic systems. Its IUPAC name explicitly defines the connectivity: the diazene group bridges the 2-position of a 1H-imidazole ring and the 3-position of a pyridine ring. The systematic name reflects the parent heterocycles and their points of attachment, crucial for unambiguous chemical identification [3].
The molecular formula (C₈H₇N₅) and weight (173.17 g/mol) are corroborated by mass spectrometry data, with an exact mass of 173.07014524 g/mol . Key structural identifiers include:
Table 1: Physicochemical Properties of 1H-Imidazol-2-yl(pyridin-3-yl)diazene
Property | Value |
---|---|
Molecular Formula | C₈H₇N₅ |
Molecular Weight | 173.17 g/mol |
Exact Mass | 173.07014524 g/mol |
XLogP3 | 1.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Tautomeric Forms | 1H-imidazole (dominant), 4H-imidazole |
The imidazole ring exhibits tautomerism, with the 1H-tautomer (hydrogen at N1) being predominant due to greater aromatic stability. This tautomerism influences hydrogen-bonding capacity, evidenced by one donor and four acceptor sites [6]. The diazene linker adopts an E (trans) configuration, minimizing steric clash between heterocycles. Substituent effects are significant: the electron-rich imidazole (pKa ~7) and basic pyridine (pKa ~5) create a push-pull system, polarizing the N=N bond and enhancing reactivity toward electrophiles [5] [7].
The imidazole-pyridine pharmacophore has evolved from early antifungal and antiulcer agents (e.g., omeprazole analogs) to targeted therapeutics. Initial explorations focused on simple N-alkylated imidazoles fused with pyridine, yielding anxiolytics like alpidem and hypnotics like zolpidem. These demonstrated the scaffold’s bioavailability and central nervous system penetration [2] [8].
A breakthrough emerged with the discovery of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents. High-throughput screening identified compounds such as Q203 (telacebec), which inhibits the Mycobacterium tuberculosis cytochrome bcc complex (QcrB subunit) at nanomolar concentrations. Q203’s efficacy against drug-resistant strains (MIC₉₀: ≤0.006 μM) validated the pharmacophore’s potential against intractable infections [2]. Concurrently, nitroimidazo[2,1-b]oxazines like delamanid and pretomanid advanced as anti-TB prodrugs, activating under hypoxic conditions to generate nitric oxide. This dual mechanism—energy metabolism disruption and oxidative damage—highlighted the versatility of imidazole-pyridine hybrids [8].
Table 2: Key Milestones in Imidazole-Pyridine Hybrid Development
Era | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
1980s–1990s | Imidazo[1,2-a]pyridines (e.g., zolpidem) | Insomnia, anxiety | Demonstrated oral bioavailability and CNS activity |
2000s | Nitroimidazooxazines (e.g., delamanid) | Multidrug-resistant TB | Prodrug activation under hypoxia |
2010s | Imidazo[1,2-a]pyridine carboxamides (e.g., Q203) | Tuberculosis | QcrB inhibition; nanomolar potency |
Synthetic methodologies advanced in parallel. Early routes relied on Debus-Radziszewski imidazole synthesis, limiting substitution patterns. Modern catalysis (e.g., Pd-catalyzed C-H activation) now enables regioselective functionalization at C5/C6 of imidazo[1,2-a]pyridines, facilitating SAR exploration [5] [8]. Hybridization strategies expanded to include:
The scaffold’s "drug prejudice" status stems from its balanced physicochemical properties: average logP (1.1), moderate polarity, and hydrogen-bonding capacity enable membrane permeation while retaining solubility—critical for overcoming pharmacokinetic hurdles in anti-infective development [2] [8].
The compound’s physicochemical profile underpins its bioreactivity. With a calculated XLogP3 of 1.1, it exhibits moderate lipophilicity, suggesting favorable membrane permeability. Its topological polar surface area (TPSA) of 60.9 Ų aligns with oral bioavailability guidelines (<140 Ų). Hydrogen-bonding capacity (1 donor, 4 acceptors) facilitates target engagement but requires optimization to avoid excessive hydration [3].
Crystallographic fragment studies of analogous compounds (e.g., 2-(1H-imidazol-2-yl)pyridine) reveal near-planar geometries, with dihedral angles <15° between rings. This planarity enhances stacking interactions in supramolecular assemblies or with biological macromolecules. The diazene bond length (typically 1.23–1.26 Å) shows partial double-bond character, conferring rigidity but susceptibility to reductive cleavage [6] [7].
Table 3: Calculated Physicochemical Descriptors
Descriptor | Value | Biopharmaceutical Relevance |
---|---|---|
Molecular Weight | 173.17 Da | Optimal (<500 Da) |
XLogP3 | 1.1 | Balanced lipophilicity |
TPSA | ~60.9 Ų | Favorable for permeability |
Rotatable Bonds | 2 | Conformational flexibility |
Aromatic Heavy Atoms | 13 | Stacking potential |
Spectroscopic signatures include:
Synthesis typically employs oxidative coupling or azo-coupling reactions:
Key analogues with modified bioactivity include:
Regioselectivity challenges arise during heterocycle functionalization. Electrophilic substitution favors C5 of imidazole (most nucleophilic), while nucleophiles attack C2 of pyridine. Protecting group strategies (e.g., N-Boc for imidazole) mitigate side reactions [5] [9].
The ligand’s divergent nitrogen atoms (pyridine N, imidazole N3, diazene N) enable diverse metal-binding modes:
Supramolecular assembly is driven by:
Copper(II) complexes exhibit enhanced DNA cleavage via oxidative pathways, while ruthenium analogues show potential as photoactivated chemotherapeutics [6].
Though direct target data is limited, mechanistic insights derive from structural analogues:
Probes for mechanism elucidation include:
Catalog of Compounds Mentioned:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2